molecular formula C20H23ClN4OS2 B2675920 (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351608-77-9

(2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2675920
CAS No.: 1351608-77-9
M. Wt: 435
InChI Key: BMSLMBBZFMGRFS-UHFFFAOYSA-N
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Description

(2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a recognized covalent Bruton's Tyrosine Kinase (BTK) inhibitor that irreversibly binds to a cysteine residue (Cys481) in the BTK active site. This mechanism potently and selectively suppresses B-cell receptor (BCR) signaling, a pathway critically involved in the proliferation and survival of malignant B-cells. Consequently, this inhibitor is a vital research tool for investigating the pathogenesis and treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma, and Waldenström's macroglobulinemia. Beyond oncology, its application extends to the study of autoimmune and inflammatory disorders, including rheumatoid arthritis and lupus, where BTK activity in B-cells and myeloid cells like macrophages contributes to disease pathology. By effectively blocking BTK-driven signaling cascades, this compound enables researchers to dissect the specific roles of this kinase in immune cell activation, cytokine production, and Fc receptor signaling, providing critical insights for preclinical drug discovery and target validation. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS2.ClH/c1-14-18(27-15(2)21-14)20(25)24-10-8-23(9-11-24)12-17-13-26-19(22-17)16-6-4-3-5-7-16;/h3-7,13H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLMBBZFMGRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)CC3=CSC(=N3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions: The 2,4-dimethylthiazole can be further functionalized by electrophilic substitution reactions to introduce the desired substituents.

    Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often involving the reaction of piperazine with appropriate alkyl halides.

    Coupling Reactions: The final step involves coupling the thiazole and piperazine derivatives using reagents like carbodiimides or other coupling agents to form the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

2.2. Piperazine Ring Functionalization

The piperazine moiety is likely introduced via alkylation or reductive amination:

  • Alkylation : Methanone formation may involve acetylation of piperazine using reagents like acetyl chloride under basic conditions.

  • Reductive amination : If an amine is present, reaction with ketones/aldehydes followed by reduction could yield the piperazine bridge.

2.3. Methanone Formation

The methanone group (C=O) could arise from oxidation of a secondary alcohol or direct acylation:

  • Oxidation : MnO₂ or other oxidizing agents may convert alcohols to ketones .

  • Friedel-Crafts acylation : Acetyl groups are introduced via electrophilic aromatic substitution, as described in thiazole derivatives .

2.4. Hydrochloride Salt Formation

The hydrochloride salt is typically formed by protonating the amine group (if present) with HCl. For example, treating the neutral compound with HCl in a solvent like ethanol yields the salt .

Reaction Conditions and Data

Step Reagents Conditions Key Intermediates Yield
Thiazole cyclization1-methylthiourea, α-keto esterPyridine, refluxThiazole carboxylate (e.g., 1 )High
AlkylationCyanomethanide, tert-butyl esterDMF–DMA, refluxProtected aminothiazole (2 )72–93%
Enaminone formationDMF–DMAMicrowave irradiationEnaminone intermediates (4 )Moderate
AcetylationAcetyl chloride, LDATHF, −78°CAcetylthiazole derivatives (24 )55–88%
Piperazine functionalizationAcetyl chloride, HClEtOAc, room temperatureMethanone-linked piperazineN/A

Research Findings

  • Substituent effects : Electron-withdrawing groups (e.g., methylsulfonyl) on thiazole rings enhance stability and reactivity, as seen in anticonvulsant analogues .

  • Microwave-assisted synthesis : Efficient for pyrimidine formation via condensation with phenylguanidines, suggesting potential applicability to methanone formation .

  • Protecting groups : tert-Butyl carbamates are used to mask reactive amines during synthesis, ensuring selective functionalization .

Challenges and Considerations

  • Toxicity : Use of sodium cyanide in some thiazole syntheses necessitates safer alternatives (e.g., cyanomethanide) .

  • Regioselectivity : Friedel-Crafts acylation requires directing groups to control substitution patterns on aromatic rings .

  • Salt stability : Hydrochloride salts may require controlled pH during formation to avoid decomposition.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Research indicates that compounds similar to (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of related thiazole compounds against several bacterial strains. The results are summarized in the following table:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These findings suggest that the presence of thiazole and piperazine structures enhances antimicrobial efficacy, making it a potential candidate for developing new antibiotics .

Anticancer Properties

The compound's structure allows it to interact with various cellular targets, leading to potential anticancer effects. Thiazole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that thiazole derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, one study demonstrated that a related compound displayed an IC50_{50} value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line, indicating potent cytotoxic activity .

Neuroprotective Effects

Thiazole derivatives have also been explored for their neuroprotective effects. They may play a role in mitigating neurodegenerative conditions by modulating biochemical pathways involved in neuronal survival.

Summary of Applications

The applications of (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride can be summarized as follows:

ApplicationDescription
Antimicrobial Effective against various bacterial strains; potential for antibiotic development
Anticancer Induces apoptosis in cancer cells; shows significant cytotoxicity against specific cancer lines
Neuroprotective Modulates biochemical pathways for neuronal survival; potential use in neurodegenerative diseases

Mechanism of Action

The mechanism of action of (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiazole and piperazine rings can bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. This interaction can alter biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Key Substituents Molecular Weight* Solubility Notes
Target Compound 2,4-Dimethylthiazole, Phenylthiazole ~479.0 g/mol High (HCl salt enhances H2O solubility)
Compound 4 () Fluorophenyl, Triazolyl ~540.5 g/mol Moderate (DMF-soluble, no salt)
[4-(4-Methoxyphenyl)piperazin-1-yl]-... (3) Methoxyphenyl, Piperidinyl ~343.4 g/mol Low (neutral form, lipophilic)

*Calculated based on structural formulas.

Pharmacological Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogs:

  • Fluorophenyl Derivatives () : Fluorine atoms in Compounds 4 and 5 may enhance metabolic stability and membrane penetration due to their electronegativity and lipophilicity. However, the perpendicular fluorophenyl group could sterically hinder target engagement compared to the target compound’s planar thiazole system .
  • Methoxyphenyl Derivatives (): Methoxy groups improve solubility but may reduce potency in hydrophobic binding pockets.

Solubility and Stability

The hydrochloride salt of the target compound confers superior aqueous solubility relative to neutral analogs in and . However, the phenylthiazole moiety may increase susceptibility to oxidative degradation compared to fluorophenyl or methoxyphenyl groups, necessitating stability studies .

Biological Activity

The compound (2,4-Dimethylthiazol-5-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a thiazole derivative that has gained attention for its diverse biological activities, particularly in the fields of antitumor , antimicrobial , and enzyme inhibition . This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

The molecular formula of the compound is C20H23ClN4OS2C_{20}H_{23}ClN_{4}OS_{2}, with a molecular weight of 435.0 g/mol. It features a thiazole moiety, which is known for its pharmacological relevance, particularly in drug design due to its ability to interact with various biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have demonstrated inhibition of cellular CDK9-mediated RNA polymerase II transcription and reduced expression levels of anti-apoptotic proteins such as Mcl-1. This mechanism is crucial for inducing apoptosis in cancer cells, making these compounds potential candidates for cancer therapy .

A study involving related thiazole compounds showed promising results against various cancer cell lines, with some exhibiting IC50 values lower than standard chemotherapeutic agents . The structure-activity relationship (SAR) analysis highlighted that modifications on the phenyl and thiazole rings significantly impact cytotoxicity, emphasizing the importance of substituents in enhancing biological activity .

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been extensively studied. The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus, using methods such as agar diffusion assays. Results indicated that certain thiazole derivatives possess strong antibacterial properties, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

A specific study highlighted that thiazole-based compounds inhibited bacterial growth effectively at concentrations as low as 1.6 mg/mL, showcasing their potential as novel antimicrobial agents .

Enzyme Inhibition

Thiazole derivatives are known to interact with various enzymes, influencing metabolic pathways. For example, some compounds have been reported to inhibit Na+/K(+)-ATPase activity and Ras oncogene activity in cancer cells . These interactions can lead to altered cellular energy production and signal transduction pathways, further supporting their role in therapeutic applications.

Case Studies

  • Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested for their anticancer activity against human glioblastoma and melanoma cell lines. The most active compounds exhibited IC50 values significantly lower than those of traditional chemotherapeutics, indicating their potential utility in cancer treatment .
  • Antibacterial Testing : In a comparative study, several thiazole derivatives were evaluated for their antibacterial efficacy against multiple strains. The results demonstrated that specific substitutions on the thiazole ring enhanced antibacterial activity, suggesting a pathway for developing new antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorHuman glioblastoma< 10 µM
AntitumorMelanoma WM793< 20 µM
AntimicrobialE. coli1.6 mg/mL
AntimicrobialS. aureus0.833 mg/mL
Enzyme InhibitionNa+/K(+)-ATPaseN/A

Q & A

Q. Critical Parameters :

  • Catalyst choice (e.g., LiCl vs. acetic acid) affects reaction rates and purity .
  • Post-reaction purification via recrystallization (DMF/EtOH mixtures) ensures structural integrity .

Basic Question: Which spectroscopic and analytical techniques are recommended for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on thiazole and piperazine moieties .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and secondary amine (N–H, ~3300 cm1^{-1}) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Confirm purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .

Advanced Question: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Substituent variability : Small structural changes (e.g., fluorine vs. methoxy groups) drastically alter bioactivity. For example:
Substituent (R)Melting Point (°C)Biological Activity Trend
4′-Fluoro273–274Moderate antibacterial
4′-Trifluoromethyl269–270High antifungal
4′-Acetyl>280Low solubility, weak activity
Data adapted from
  • Experimental design : Use standardized assays (e.g., MIC for antimicrobial studies) and include positive/negative controls. Replicate studies under identical conditions (pH, temperature) .
  • Data normalization : Adjust for compound solubility differences using co-solvents (e.g., DMSO) and report activity as IC50_{50} or EC50_{50} .

Advanced Question: What computational strategies are effective for predicting binding modes and target interactions?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., bacterial enzymes or receptors). Prioritize binding poses with hydrogen bonds to thiazole sulfur or piperazine nitrogen atoms .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • QSAR modeling : Correlate substituent electronic properties (Hammett σ constants) with bioactivity to guide synthetic prioritization .

Advanced Question: How should researchers design studies to evaluate environmental or metabolic stability?

Methodological Answer:

  • Environmental fate studies :
    • Hydrolysis : Incubate at pH 2–12 (37°C, 24h) and monitor degradation via HPLC .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts using LC-MS .
  • Metabolic stability :
    • Liver microsome assays : Use human/rat microsomes with NADPH cofactor; measure parent compound depletion over time .
    • CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Basic Question: What are common pitfalls in synthesizing thiazole-piperazine hybrids, and how can they be mitigated?

Methodological Answer:

  • Pitfall 1 : Low yields due to incomplete cyclization.
    • Solution : Optimize catalyst (LiCl) concentration and extend reflux duration .
  • Pitfall 2 : Byproduct formation during Mannich reactions.
    • Solution : Use stoichiometric control (1:1 amine:aldehyde ratio) and monitor reaction progress via TLC .
  • Pitfall 3 : Hydrolysis of labile groups (e.g., acetyl).
    • Solution : Employ anhydrous solvents and inert atmospheres (N2_2/Ar) .

Advanced Question: How can tautomeric equilibria impact the compound’s reactivity and bioactivity?

Methodological Answer:

  • Thione-thiol tautomerism : In thiazole derivatives, sulfur hybridization (sp2^2 vs. sp3^3) alters electronic properties and binding affinity. For example, thione forms may exhibit stronger hydrogen bonding .
  • Detection methods :
    • X-ray crystallography : Resolve tautomeric states in solid phase .
    • UV-Vis spectroscopy : Monitor λmax_{\text{max}} shifts in polar vs. nonpolar solvents .

Basic Question: What are best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C (long-term) or 4°C (short-term) to prevent hydrolysis .
  • Handling : Use desiccants (silica gel) in storage vials and avoid prolonged exposure to light .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) per ICH guidelines .

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